molecular formula C22H26N6O2 B2813894 8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923204-61-9

8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2813894
CAS RN: 923204-61-9
M. Wt: 406.49
InChI Key: SGKMJGSJZKAYMA-UHFFFAOYSA-N
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Description

The compound appears to contain a 3,4-dihydroisoquinolin-2(1H)-yl moiety . This moiety is found in various bioactive compounds and has been used in plant disease management .


Synthesis Analysis

While the specific synthesis of this compound is not available, the synthesis of related 3,4-dihydroisoquinolin-1(2H)-one derivatives has been reported . These derivatives were synthesized using the Castagnoli–Cushman reaction .

Scientific Research Applications

Cancer Research: Targeting AKR1C3

Structural Biology: Insights from Crystal Structures

Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies

Cellular Potency: Predicting Efficacy

Drug Development: Expanding the Toolbox

properties

IUPAC Name

6-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2/c1-14-15(2)28-18-19(25(3)22(30)24-20(18)29)23-21(28)27(14)11-6-10-26-12-9-16-7-4-5-8-17(16)13-26/h4-5,7-8H,6,9-13H2,1-3H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKMJGSJZKAYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCN4CCC5=CC=CC=C5C4)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16423254

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